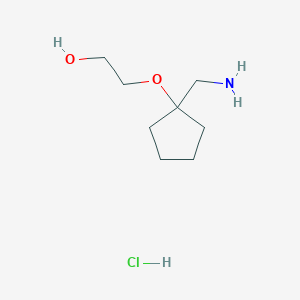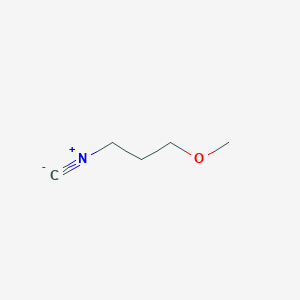![molecular formula C13H12ClF6NO B2683217 N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide CAS No. 478261-82-4](/img/structure/B2683217.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea is a bifunctional cinchona organocatalyst . It is used extensively in promoting organic transformations .
Synthesis Analysis
While specific synthesis information for the compound is not available, similar compounds have been synthesized through various methods. For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria .Molecular Structure Analysis
The molecular structure of similar compounds involves the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Chemical Reactions Analysis
The compound N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea is known to be used as a catalyst in various organic transformations .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Human Health
Research on environmental phenols, such as those conducted by Mortensen et al. (2014) and Frederiksen et al. (2014), highlights the widespread use of chemicals in consumer and personal care products, food and beverage processing, and pesticides. These studies assess exposure to various environmental phenols and their precursors in pregnant women, indicating significant exposure to these chemicals across different populations. Such research underscores the importance of monitoring environmental chemicals, including N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide, for their potential effects on human health, particularly in vulnerable populations like pregnant women and children (Mortensen et al., 2014) (Frederiksen et al., 2014).
Exposure Sources and Health Impacts
The research also delves into the sources of exposure to environmental chemicals and their potential health impacts. For instance, studies have found associations between exposure to certain phenols and adverse birth outcomes, cognitive impairments in children, and other health issues (Wolff et al., 2007) (Ribas‐Fitó et al., 2006). These findings highlight the need for further research on the health impacts of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide and similar compounds.
Industrial and Environmental Relevance
Given the chemical structure of N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide, its applications may also relate to industrial processes and environmental persistence. The research by Calafat et al. (2004) on bisphenol A and 4-Nonylphenol in human populations, for example, provides insights into the widespread human exposure to industrial chemicals and underscores the importance of understanding the environmental fate and health effects of such compounds (Calafat et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF6NO/c1-11(2,6-14)10(22)21-9-4-7(12(15,16)17)3-8(5-9)13(18,19)20/h3-5H,6H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRQAWZFVGSRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683136.png)




![(Z)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2683141.png)
![3-[(4-Fluorosulfonyloxy-3-methylphenyl)carbamoyl]pyridine](/img/structure/B2683143.png)
![diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2683145.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2683146.png)



